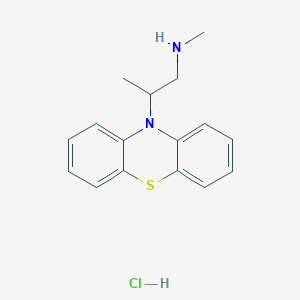
(2RS)-N-Methyl-2-(10H-phenothiazin-10-yl)propan-1-amine Hydrochloride (Norisopromethazine Hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2RS)-N-Methyl-2-(10H-phenothiazin-10-yl)propan-1-amine Hydrochloride typically involves the alkylation of phenothiazine derivatives. One common method includes the reaction of phenothiazine with an appropriate alkylating agent, such as 2-chloropropane, in the presence of a base like sodium hydride. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and stringent quality control measures ensures consistency in the final product.
化学反応の分析
Types of Reactions
(2RS)-N-Methyl-2-(10H-phenothiazin-10-yl)propan-1-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent phenothiazine derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Parent phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives.
科学的研究の応用
(2RS)-N-Methyl-2-(10H-phenothiazin-10-yl)propan-1-amine Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its effects on cellular processes and as a potential tool in biochemical assays.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.
Industry: Utilized in the development of new materials and as a standard in analytical chemistry.
作用機序
The mechanism of action of (2RS)-N-Methyl-2-(10H-phenothiazin-10-yl)propan-1-amine Hydrochloride involves its interaction with various molecular targets. It is known to bind to dopamine receptors, thereby modulating dopaminergic signaling pathways. This interaction is crucial for its antipsychotic effects. Additionally, it may interact with histamine receptors, contributing to its antihistaminic properties.
類似化合物との比較
Similar Compounds
Promethazine Hydrochloride: Another phenothiazine derivative with similar antihistaminic and antiemetic properties.
Chlorpromazine Hydrochloride: Known for its antipsychotic effects, widely used in the treatment of schizophrenia.
Trifluoperazine Hydrochloride: Another antipsychotic phenothiazine with a different side effect profile.
Uniqueness
(2RS)-N-Methyl-2-(10H-phenothiazin-10-yl)propan-1-amine Hydrochloride is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
特性
分子式 |
C16H19ClN2S |
|---|---|
分子量 |
306.9 g/mol |
IUPAC名 |
N-methyl-2-phenothiazin-10-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H18N2S.ClH/c1-12(11-17-2)18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18;/h3-10,12,17H,11H2,1-2H3;1H |
InChIキー |
KNTAKYGJKDRFOQ-UHFFFAOYSA-N |
正規SMILES |
CC(CNC)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


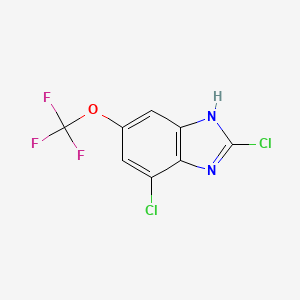
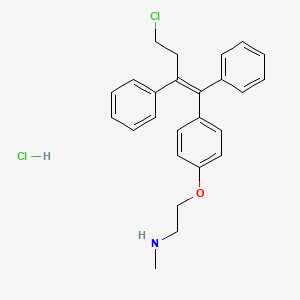
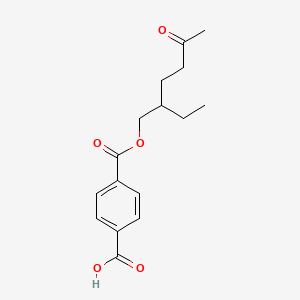

![N-[(1R,11S,12R,13S)-11-[bis(4-methoxyphenyl)-phenylmethoxy]-13-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-7-yl]benzamide](/img/structure/B13432313.png)
![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13432318.png)
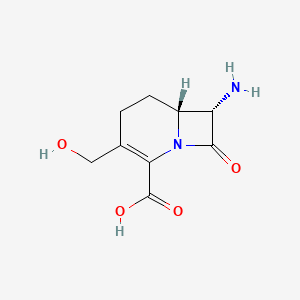

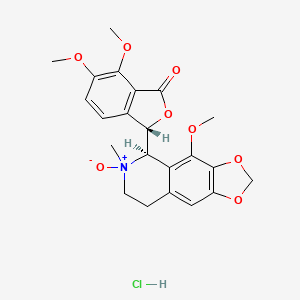
![(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13432340.png)
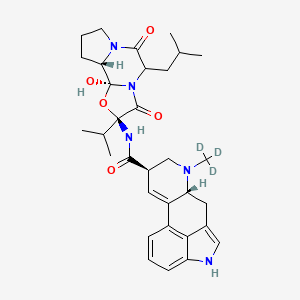
![N-[2-[(2,6-dichloro-3-pyridyl)amino]-2-oxo-ethyl]-4-fluoro-benzamide](/img/structure/B13432353.png)

![3,3',6,6'-Tetraiodo-9,9'-spirobi[fluorene]](/img/structure/B13432359.png)
